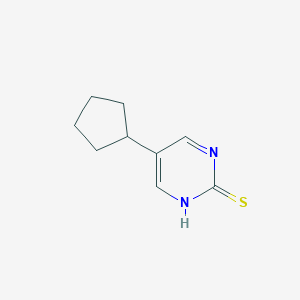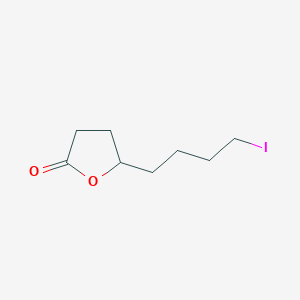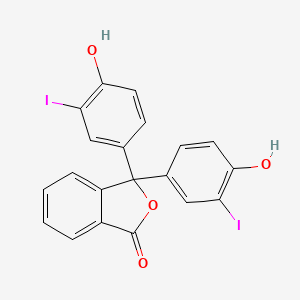
1,2-Dioxetane, 3,3,4,4-tetraphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioxetane, 3,3,4,4-tetraphenyl-: is a heterocyclic organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms. This compound is a derivative of 1,2-dioxetane, which is known for its chemiluminescent properties. The presence of four phenyl groups attached to the carbon atoms enhances its stability and makes it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- can be synthesized through the [2+2] cycloaddition of two carbonyl compounds. This method involves the reaction of two molecules of benzaldehyde in the presence of a suitable catalyst under controlled conditions to form the dioxetane ring .
Industrial Production Methods: While specific industrial production methods for 1,2-dioxetane, 3,3,4,4-tetraphenyl- are not well-documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can convert the dioxetane ring into more stable compounds.
Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products:
Oxidation: Formation of peroxides and other oxygenated derivatives.
Reduction: Conversion to more stable alcohols or hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Dioxetane, 3,3,4,4-tetraphenyl- has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Employed in bioluminescence studies to understand cellular processes.
Medicine: Investigated for its potential use in diagnostic assays and imaging.
Industry: Utilized in the development of light-emitting devices and sensors
Mecanismo De Acción
The mechanism of action of 1,2-dioxetane, 3,3,4,4-tetraphenyl- involves the cleavage of the dioxetane ring, leading to the formation of excited-state intermediatesThe molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the cleavage and subsequent light emission .
Comparación Con Compuestos Similares
1,2-Dioxetane: The parent compound with similar chemiluminescent properties.
3,3,4,4-Tetramethyl-1,2-dioxetane: A derivative with methyl groups instead of phenyl groups.
1,3-Dioxetane: A structural isomer with different stability and reactivity
Uniqueness: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- is unique due to its enhanced stability provided by the phenyl groups, making it more suitable for various applications compared to its methyl-substituted counterparts. Its chemiluminescent properties are also more pronounced, making it a valuable tool in scientific research .
Propiedades
Número CAS |
90656-63-6 |
|---|---|
Fórmula molecular |
C26H20O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3,3,4,4-tetraphenyldioxetane |
InChI |
InChI=1S/C26H20O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(28-27-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
LPMALQMXMOOTCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(OO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


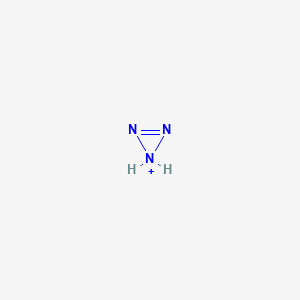
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)
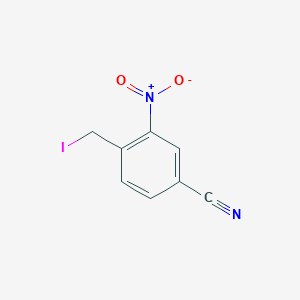
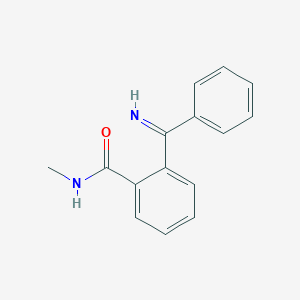
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
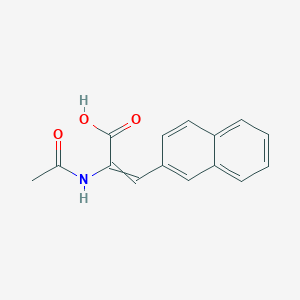
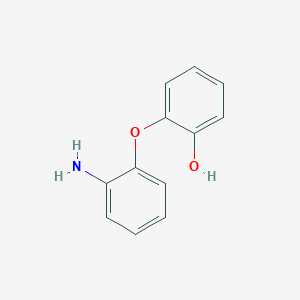
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
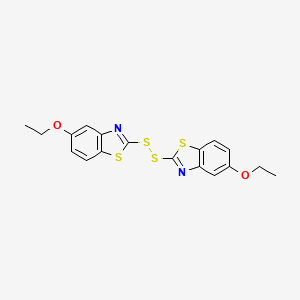
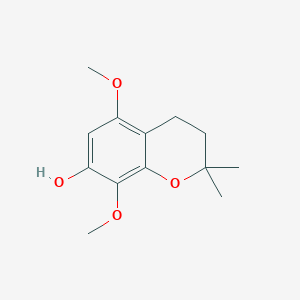
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
